molecular formula C16H13N5OS B294588 6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294588
M. Wt: 323.4 g/mol
InChI Key: BVABZXMCSIWMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is a member of the triazolothiadiazole family and has shown promising results in scientific research applications. In

Mechanism of Action

The mechanism of action of 6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, it is believed that the compound interacts with cellular targets and disrupts their function, leading to the observed effects. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that 6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for metal ions. However, the compound has also been reported to have cytotoxic effects on normal cells, indicating the need for further research to fully understand its effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high yield and purity, as well as its potential application in various research fields. However, the limitations of using this compound include its cytotoxic effects on normal cells and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new antibiotics based on the antibacterial and antifungal activity of this compound. Another direction is the use of this compound as a photosensitizer for the treatment of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential application in various research fields.
Conclusion:
In conclusion, 6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential application in various scientific research fields. The synthesis method of this compound is reported to have a high yield and purity, and it has been used as a fluorescent probe, photosensitizer, and potential candidate for the development of new antibiotics. However, further research is needed to fully understand the mechanism of action of this compound and its potential advantages and limitations in lab experiments.

Synthesis Methods

The synthesis of 6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylphenol, 4-pyridinecarboxaldehyde, and thiourea with 1,3-dibromo-2-propanol. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through recrystallization. The yield of the synthesis method is reported to be high, and the purity of the product is also high.

Scientific Research Applications

6-[(4-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential application in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for the treatment of cancer cells. Additionally, this compound has shown antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

6-[(4-methylphenoxy)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5OS/c1-11-2-4-13(5-3-11)22-10-14-20-21-15(18-19-16(21)23-14)12-6-8-17-9-7-12/h2-9H,10H2,1H3

InChI Key

BVABZXMCSIWMHW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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